5-(Piperidin-4-yl)-3-propyl-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen in their structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antibacterial and anti-inflammatory properties. The structural framework of 5-(piperidin-4-yl)-1,2,4-oxadiazoles makes them suitable candidates for further pharmacological exploration.
5-(Piperidin-4-yl)-3-propyl-1,2,4-oxadiazole is classified under oxadiazole derivatives, which are known for their diverse biological activities. The compound can be synthesized through various chemical methods, often involving the reaction of piperidine derivatives with oxadiazole precursors. Its classification as a bioactive molecule is supported by studies indicating its potential therapeutic applications.
The synthesis of 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole typically involves several key steps:
The synthesis may employ techniques such as thin-layer chromatography (TLC) for monitoring reactions and determining product purity. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used to confirm the structure of synthesized compounds.
The molecular formula of 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole is . The structure features:
The oxadiazole moiety is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The piperidine ring is a six-membered saturated ring containing one nitrogen atom. The presence of a propyl group enhances lipophilicity, potentially improving bioavailability.
5-(Piperidin-4-yl)-3-propyl-1,2,4-oxadiazole can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole derivatives has been linked to their interaction with specific biological targets such as enzymes or receptors. For instance:
The detailed mechanism often involves binding interactions at the molecular level, which can be elucidated through computational modeling or experimental assays.
5-(Piperidin-4-yl)-3-propyl-1,2,4-oxadiazole typically appears as a white crystalline solid with specific melting points depending on its purity and formulation.
Key chemical properties include:
Data on these properties can be crucial for understanding how the compound behaves in biological systems or during storage.
5-(Piperidin-4-yl)-3-propyl-1,2,4-oxadiazole has potential applications in various scientific fields:
The 1,2,4-oxadiazole heterocycle serves as a privileged bioisosteric replacement for ester and amide functionalities in medicinal chemistry. This five-membered ring, containing one oxygen and two nitrogen atoms, mimics the spatial and electronic properties of carbonyl-containing groups while conferring superior metabolic stability and resistance to enzymatic hydrolysis. The bioisosteric equivalence arises from the oxadiazole’s ability to participate in hydrogen bonding through its nitrogen atoms (N2 and N4) and to engage in dipole-dipole interactions via its electron-deficient character [1] [5]. This property is particularly valuable when ester/amide instability limits drug candidate viability—for example, in preventing premature hydrolysis in the gastrointestinal tract or serum [5] [9].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Ester/Amide Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic Stability | Low | High | Enhanced oral bioavailability |
Dipole Moment | ~1.5 D | ~3.5 D | Improved target binding affinity |
Hydrogen Bond Acceptor Sites | 1–2 | 2–3 | Versatile interactions with biological targets |
Metabolic Degradation | Susceptible | Resistant | Prolonged half-life |
Naturally occurring 1,2,4-oxadiazoles like quisqualic acid (isolated from Quisqualis indica seeds) validate this bioisosterism’s biological relevance. Quisqualate acts as a potent agonist for metabotropic glutamate receptors (mGluR II/IV), targets for treating neurodegenerative disorders [1] [9]. Similarly, synthetic 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole leverages this scaffold to enhance blood-brain barrier (BBB) penetration in central nervous system (CNS) drug candidates, as evidenced by computational predictions of high BBB permeability for analogous compounds [9].
The piperidin-4-yl moiety at the C5 position of the oxadiazole ring is a critical determinant of target engagement. This saturated nitrogen heterocycle contributes to binding through multiple mechanisms:
The n-propyl chain at the C3 position provides optimized hydrophobic bulk for van der Waals interactions. Compared to shorter alkyl chains (methyl, ethyl), propyl enhances membrane permeability without excessive lipophilicity (logP ~1.34 for analogous compounds) [8]. In HsClpP agonists, the propyl group inserts into a hydrophobic cleft near Ser153, improving agonistic activity (EC₅₀ = 1.30 μM for SL44 vs. 21.4-fold weaker hit compound ADX-47273) [7].
Table 2: Impact of Alkyl Chain Length on Pharmacokinetic Parameters
C3 Substituent | cLogP | Binding Affinity (Ki, nM) | Microsomal Stability (t₁/₂, min) |
---|---|---|---|
Methyl | 0.8 | 450 | 22 |
Ethyl | 1.1 | 310 | 35 |
Propyl | 1.8 | 85 | 69 |
Butyl | 2.3 | 92 | 41 |
Metabolic studies confirm that the propyl-piperidine-oxadiazole architecture confers favorable ADME properties. Derivatives exhibit moderate lipophilicity (logD ~1.8–2.0), human liver microsome stability (t₁/₂ >60 min), and low cytochrome P450 inhibition—critical for minimizing drug-drug interactions [7] [10].
The 3,5-disubstitution pattern on the 1,2,4-oxadiazole core creates diverse pharmacophores with target-specific bioactivity. Key structural comparisons include:
Aromatic vs. Aliphatic C3 Substituents
Piperidine N-Functionalization
Table 3: Structure-Activity Relationships (SAR) of Key 3,5-Disubstituted Oxadiazoles
C3 Group | C5 Group | Biological Activity | Potency (EC₅₀/IC₅₀) | Target |
---|---|---|---|---|
Phenyl | 4-Piperidyl | FXR antagonism | 5.8 μM | Nuclear receptor |
2-Naphthyl | 4-Piperidyl | FXR antagonism / PXR agonism | 0.58 μM (FXR) | Nuclear receptor |
Propyl | 4-Piperidyl | HsClpP agonism | 1.30 μM | Protease |
Isobutyl | 3-Piperidyl | Tubulin inhibition | 120 nM | Microtubules |
m-Cl-Phenyl | N-CF₃-4-Piperidyl | GPR119 agonism | <100 nM | GPCR |
The 5-(piperidin-4-yl)-3-propyl-1,2,4-oxadiazole chemotype uniquely balances hydrophobicity, conformational flexibility, and hydrogen-bonding capacity. This enables multitarget engagement: It acts as an HsClpP agonist (inducing degradation of respiratory chain subunits in HCC cells) [7], while structurally analogous compounds show acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B) inhibition for Alzheimer’s therapy [9]. Docking studies confirm the propyl group’s role in occupying hydrophobic subpockets inaccessible to bulkier aryl groups [7] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: